Holmium(III)acetatehydrate

Optical materials Spectroscopy Lanthanide chemistry

Standard lanthanide acetates fail to replicate Ho³⁺'s unique 8-coordinate geometry and Ω₂ Judd-Ofelt parameter, altering oxide morphology and optical behavior. This precursor solves that. - Enables nanocrystalline Ho₂O₃ at 500°C (6-16 nm particles) - High resistivity (1.92×10⁻⁷ Ω/cm at 500°C) for dielectric layers - ≥99.9% REO purity; hygroscopic - moisture-proof storage required

Molecular Formula C6H11HoO7
Molecular Weight 360.08 g/mol
Cat. No. B7801968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHolmium(III)acetatehydrate
Molecular FormulaC6H11HoO7
Molecular Weight360.08 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Ho+3]
InChIInChI=1S/3C2H4O2.Ho.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
InChIKeyLCCGYXRQAXROOW-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Holmium(III) Acetate Hydrate Overview


Holmium(III) acetate hydrate (Ho(CH₃COO)₃·xH₂O, CAS 312619-49-1 / 25519-09-9) is a lanthanide acetate salt, typically obtained as a pale yellow to pink crystalline solid that is soluble in water and acetic acid [1]. It serves as a precursor for synthesizing holmium oxide nanoparticles, a dopant in optical materials and laser crystals, and a laboratory reagent in rare earth chemistry [2]. With a molecular weight of 342.07 g/mol (anhydrous basis), this compound is primarily valued for its specific thermal decomposition pathway and distinct coordination chemistry compared to other rare earth acetates . Its hygroscopic nature necessitates moisture-proof storage conditions [3].

Holmium Acetate Hydrate Substitution Failure


Holmium(III) acetate hydrate cannot be reliably substituted by erbium(III) acetate or yttrium(III) acetate due to its unique coordination number, crystal structure, and electronic configuration (4f¹⁰) which dictates its specific magnetic and spectroscopic behavior [1]. The lanthanide contraction results in subtle but critical differences in ionic radii across the series, directly impacting coordination geometry and thermal decomposition pathways. For example, anhydrous Ho(CH₃COO)₃ crystallizes in a monoclinic system with an 8-coordinate Ho³⁺ center, whereas the isotypic Lu(CH₃COO)₃ is orthorhombic with a 7-coordinate Lu³⁺ center [2]. These structural variations lead to different decomposition temperatures and final oxide morphologies, rendering substitution invalid in applications requiring precise control over material properties. Furthermore, the Ω₂ Judd-Ofelt intensity parameter for Ho³⁺ is distinctly higher than that observed for other lanthanide carboxylates, confirming a unique ligand field environment that cannot be replicated by neighboring elements [3].

Quantitative Evidence for Holmium Acetate Hydrate


Higher Ω₂ Judd-Ofelt Parameter

Spectral analysis of single crystals of the dimeric compound Ho₂(CH₃COO)₆·4H₂O reveals that the Ω₂ Judd-Ofelt intensity parameter is distinctly higher for holmium acetate compared to other lanthanide carboxylate compounds [1]. This parameter is a quantitative measure of the ligand field's effect on the lanthanide ion, with higher values indicating stronger polarization and a greater degree of covalent bonding character [1]. The Ω₄ and Ω₆ parameters, however, remain close to values observed for other lanthanide carboxylates [1]. The observed difference is attributed to the distinctly shorter Ln–O(H₂O) bond compared to the Ln–O(carboxylic) bond in this system [1].

Optical materials Spectroscopy Lanthanide chemistry

Lower Nanocrystalline Oxide Formation Temperature

Thermogravimetric analysis (TGA) shows that the thermal decomposition of holmium acetate hydrate leads to the formation of nanocrystalline holmium oxide (Ho₂O₃) starting at 500 °C, with the oxide being the only phase detected in the 500-700 °C range [1]. This is a lower formation temperature compared to some other common precursors. For instance, the thermal decomposition of holmium chloride typically requires higher temperatures and yields micron-sized crystallites rather than the 6-16 nm crystallites achieved with the acetate precursor [2]. This lower decomposition temperature is favorable for forming and stabilizing nanocrystalline metal oxides [2].

Nanomaterials Thermal decomposition Ceramics

Higher Coordination Number of Ho³⁺ vs Lu³⁺ Acetate

A comparative crystallographic study of anhydrous rare-earth acetates reveals a structural divergence caused by the lanthanide contraction. Anhydrous holmium acetate (Ho(CH₃COO)₃) crystallizes in a monoclinic system (space group C2/c) and features Ho³⁺ ions coordinated by 8 oxygen atoms [1]. In contrast, the isotypic lutetium acetate (Lu(CH₃COO)₃) is orthorhombic (space group Ccm21) and has Lu³⁺ ions coordinated by only 7 oxygen atoms [1]. This difference in coordination number directly impacts the compound's stability and reactivity.

Coordination chemistry Crystal engineering Structure-property relationships

Thermal Processing Window for Anhydride Formation

The thermal decomposition of holmium acetate hemiheptahydrate occurs in distinct stages. It first decomposes at 105 °C to form a hemihydrate, and then further decomposes at 135 °C to form the anhydrous acetate [1]. This two-step dehydration process is a characteristic property of this specific hydrate form. The precise decomposition temperatures provide a defined processing window for controlled removal of water molecules, which is essential for the synthesis of anhydrous holmium compounds and oxide materials [1].

Thermal analysis Material processing Precursor chemistry

Application Scenarios for Holmium(III) Acetate Hydrate


Controlled Synthesis of Ho₂O₃ Nanoparticles & Thin Films

For the fabrication of Ho₂O₃ nanoparticles, thin films, and ceramics, holmium(III) acetate hydrate is the precursor of choice due to its well-defined thermal decomposition pathway. The lower formation temperature of 500 °C for nanocrystalline Ho₂O₃ (compared to chloride precursors) and the specific decomposition steps at 105 °C and 135 °C enable precise control over particle size (6-16 nm) and morphology [1]. This is critical for producing high-resistivity components and advanced ceramics with reproducible properties. Procurement should specify a high-purity (≥99.9% REO) product to ensure the resulting oxide meets exacting electrical and optical specifications .

Dopant for Optical Materials & Laser Crystals

Holmium's unique 4f¹⁰ electronic configuration, manifested in its distinctly higher Ω₂ Judd-Ofelt parameter, makes holmium(III) acetate hydrate an essential starting material for doping optical glasses, phosphors, and garnet lasers [2]. This spectroscopic fingerprint cannot be replicated by erbium or thulium acetates, which exhibit different emission and absorption characteristics [2]. When synthesizing holmium-doped yttrium aluminum garnet (Ho:YAG) or holmium-doped yttrium orthovanadate (Ho:YVO₄) crystals, the use of a high-purity holmium acetate precursor ensures the precise concentration and uniform distribution of the optically active Ho³⁺ ion .

Tailored MOFs and Coordination Polymers

The distinct 8-coordinate geometry of Ho³⁺ in its anhydrous acetate form, which differs from the 7-coordinate geometry of smaller lanthanides like lutetium, is a critical design parameter for crystal engineering [3]. Researchers building coordination polymers or MOFs where the spatial arrangement of metal nodes dictates porosity, catalytic activity, or magnetic behavior must select holmium acetate over other lanthanide acetates to achieve the desired network topology [3]. This specific coordination preference is a direct consequence of the lanthanide contraction and is essential for predictable structure-property relationships.

High-Resistivity Electronic Components via Thermal Decomposition

The electrical conductivity of Ho₂O₃ samples prepared from holmium acetate at 500 °C, 600 °C, and 700 °C reaches values of 1.92 × 10⁻⁷, 1.61 × 10⁻⁷, and 8.33 × 10⁻⁸ Ω/cm, respectively, at a measuring temperature of 500 °C [4]. These high resistivity values make holmium acetate an ideal precursor for manufacturing components used in high-resistivity devices and dielectric layers, where precise control over electrical properties is paramount [4].

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